3-Benzyloxy-5-hydroxybenzonitrile

Vue d'ensemble

Description

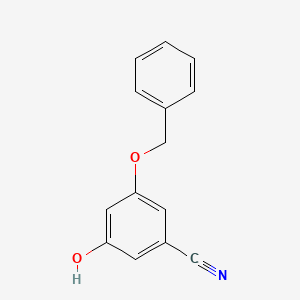

3-Benzyloxy-5-hydroxybenzonitrile is an organic compound with the molecular formula C14H11NO2 It is characterized by a benzonitrile core substituted with benzyloxy and hydroxy groups at the 3 and 5 positions, respectively

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzyloxy-5-hydroxybenzonitrile typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-hydroxybenzonitrile and benzyl bromide.

Reaction Conditions: The reaction is carried out under basic conditions using a base like potassium carbonate in a suitable solvent such as dimethylformamide (DMF). The reaction mixture is heated to promote the nucleophilic substitution of the hydroxy group with the benzyloxy group.

Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This may include optimizing reaction conditions, using continuous flow reactors, and employing automated purification systems.

Analyse Des Réactions Chimiques

Types of Reactions: 3-Benzyloxy-5-hydroxybenzonitrile can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether or hydrogen gas with a palladium catalyst.

Substitution: Sodium hydride in DMF for nucleophilic substitution reactions.

Major Products:

Oxidation: 3-Benzyloxy-5-hydroxybenzaldehyde.

Reduction: 3-Benzyloxy-5-hydroxybenzylamine.

Substitution: Various substituted benzonitriles depending on the nucleophile used.

Applications De Recherche Scientifique

3-Benzyloxy-5-hydroxybenzonitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: It can be used in the study of enzyme-catalyzed reactions involving nitriles and hydroxyl groups.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Mécanisme D'action

The mechanism of action of 3-Benzyloxy-5-hydroxybenzonitrile depends on its specific application

Nitrile Group: Can form hydrogen bonds or coordinate with metal ions in catalytic processes.

Hydroxy Group: Can participate in hydrogen bonding and act as a nucleophile in chemical reactions.

Benzyloxy Group: Can enhance the lipophilicity of the molecule, affecting its solubility and interaction with biological membranes.

Comparaison Avec Des Composés Similaires

3-Hydroxybenzonitrile: Lacks the benzyloxy group, making it less lipophilic.

3-Benzyloxybenzonitrile: Lacks the hydroxy group, reducing its ability to form hydrogen bonds.

5-Hydroxybenzonitrile: Lacks the benzyloxy group, affecting its solubility and reactivity.

Uniqueness: 3-Benzyloxy-5-hydroxybenzonitrile is unique due to the presence of both benzyloxy and hydroxy groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.

Activité Biologique

3-Benzyloxy-5-hydroxybenzonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a hydroxyl group and a benzyloxy substituent on a benzonitrile backbone. Its structure can be represented as follows:

This compound's unique structure contributes to its biological activity, particularly in interactions with various molecular targets.

The biological activity of this compound is primarily attributed to its ability to modulate specific signaling pathways and target proteins. Research indicates that it may influence the following mechanisms:

- Inhibition of Kinases : Preliminary studies suggest that this compound can inhibit certain kinases involved in cancer progression, thereby reducing cell proliferation and inducing apoptosis in cancer cell lines.

- Interaction with Receptors : The benzyloxy group enhances lipophilicity, allowing for better interaction with hydrophobic regions of receptors and enzymes, potentially modulating their activity.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of this compound. In vitro experiments show that it can induce apoptosis in various cancer cell lines. For instance, a study on hepatocellular carcinoma (HCC) cells revealed that treatment with this compound led to significant reductions in cell viability and motility, suggesting its potential as an anti-metastatic agent .

Table 1: Effects of this compound on Cancer Cell Lines

| Cell Line | IC50 (µM) | Effect on Cell Viability | Mechanism of Action |

|---|---|---|---|

| Huh7 (HCC) | 25 | Significant reduction | Induction of apoptosis |

| MCF-7 (Breast) | 30 | Moderate reduction | Cell cycle arrest |

| A549 (Lung) | 20 | Significant reduction | Inhibition of kinase activity |

Anti-inflammatory Properties

Additionally, this compound has shown promise in reducing inflammation. It appears to downregulate pro-inflammatory cytokines in macrophages, indicating potential applications in treating inflammatory diseases .

Case Studies

- Hepatocellular Carcinoma : In a controlled study, Huh7 cells treated with varying concentrations of this compound exhibited decreased expression of integrin α7 and matrix metalloproteinase-9 (MMP-9), crucial for metastatic processes. The compound's ability to suppress epithelial-mesenchymal transition (EMT) markers further supports its role as an anti-metastatic agent .

- Breast Cancer Models : Another study evaluated the effects of the compound on MCF-7 breast cancer cells, revealing that it induced G1 phase cell cycle arrest and increased apoptosis markers, suggesting its utility as a therapeutic agent in breast cancer treatment .

Propriétés

IUPAC Name |

3-hydroxy-5-phenylmethoxybenzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO2/c15-9-12-6-13(16)8-14(7-12)17-10-11-4-2-1-3-5-11/h1-8,16H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIWMVSRQFQPUFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=CC(=C2)O)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.